molecular formula C12H20N4O B6757922 N-[(3-methyltriazol-4-yl)methyl]-5-oxaspiro[3.5]nonan-8-amine

N-[(3-methyltriazol-4-yl)methyl]-5-oxaspiro[3.5]nonan-8-amine

Cat. No.: B6757922
M. Wt: 236.31 g/mol
InChI Key: AVWXDJDZJANYCD-UHFFFAOYSA-N
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Description

N-[(3-methyltriazol-4-yl)methyl]-5-oxaspiro[3.5]nonan-8-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and other research areas.

Properties

IUPAC Name

N-[(3-methyltriazol-4-yl)methyl]-5-oxaspiro[3.5]nonan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-16-11(9-14-15-16)8-13-10-3-6-17-12(7-10)4-2-5-12/h9-10,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWXDJDZJANYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CNC2CCOC3(C2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyltriazol-4-yl)methyl]-5-oxaspiro[3.5]nonan-8-amine typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with a nucleophile like an amine or hydrazine.

    Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne. This reaction is known for its high efficiency and selectivity.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyltriazol-4-yl)methyl]-5-oxaspiro[3.5]nonan-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole ring or the spirocyclic core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-[(3-methyltriazol-4-yl)methyl]-5-oxaspiro[3.5]nonan-8-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable spirocyclic structure.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-methyltriazol-4-yl)methyl]-5-oxaspiro[3.5]nonan-8-amine involves its interaction with specific molecular targets and pathways. The triazole ring and spirocyclic core contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Amines: Compounds with similar spirocyclic frameworks but different functional groups.

    Triazole Derivatives: Compounds containing the triazole ring but with different substituents.

Uniqueness

N-[(3-methyltriazol-4-yl)methyl]-5-oxaspiro[3.5]nonan-8-amine is unique due to its combination of a spirocyclic core and a triazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, binding affinity, and potential for diverse applications compared to other similar compounds.

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